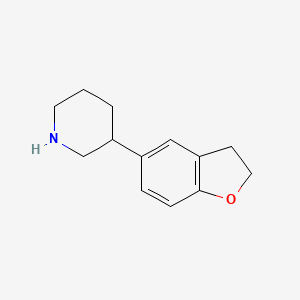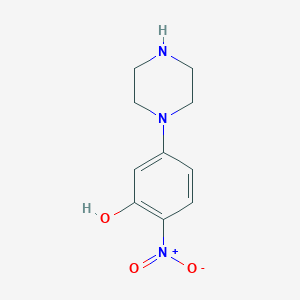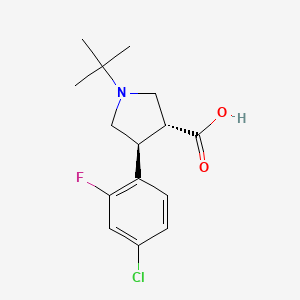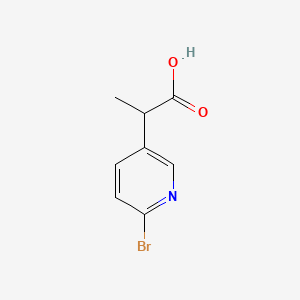
3-(2,3-Dihydro-1-benzofuran-5-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dihydrobenzofuran-5-yl)piperidine is an organic compound that features a piperidine ring attached to a dihydrobenzofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)piperidine typically involves the formation of the dihydrobenzofuran ring followed by the introduction of the piperidine moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the dihydrobenzofuran ring. Subsequent reactions involve the attachment of the piperidine ring through nucleophilic substitution or other suitable organic reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2,3-Dihydrobenzofuran-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dihydrobenzofuran ring or the piperidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the aromatic ring or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran or piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dihydrobenzofuran-5-yl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying interactions with biological targets.
Medicine: It may be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism by which 3-(2,3-Dihydrobenzofuran-5-yl)piperidine exerts its effects is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The dihydrobenzofuran moiety may contribute to binding affinity and specificity, while the piperidine ring can influence the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Benzofuran derivatives: Compounds like psoralen and angelicin share the benzofuran core and exhibit various biological activities.
Piperidine derivatives: Compounds such as piperine and haloperidol contain the piperidine ring and are known for their pharmacological effects.
Uniqueness: 3-(2,3-Dihydrobenzofuran-5-yl)piperidine is unique due to the combination of the dihydrobenzofuran and piperidine moieties, which may confer distinct biological activities and chemical properties not observed in other similar compounds.
Eigenschaften
Molekularformel |
C13H17NO |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
3-(2,3-dihydro-1-benzofuran-5-yl)piperidine |
InChI |
InChI=1S/C13H17NO/c1-2-12(9-14-6-1)10-3-4-13-11(8-10)5-7-15-13/h3-4,8,12,14H,1-2,5-7,9H2 |
InChI-Schlüssel |
QIXIYHYEHXOPAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)C2=CC3=C(C=C2)OCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol](/img/structure/B13582507.png)

![7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide](/img/structure/B13582516.png)
![[2-(Aminomethyl)-octahydropentalen-2-yl]methanolhydrochloride](/img/structure/B13582518.png)
![5-Amino-3-(3-imidazo[1,2-a]pyridyl)isoxazole](/img/structure/B13582521.png)
![3-{1-[(Tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-2-yl}propanoicacid](/img/structure/B13582527.png)




![3-(4-Methylphenyl)spiro[3.3]heptan-1-one](/img/structure/B13582559.png)
